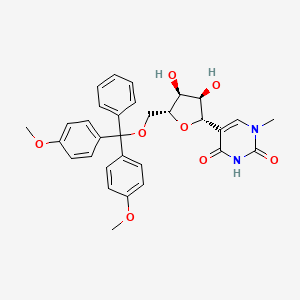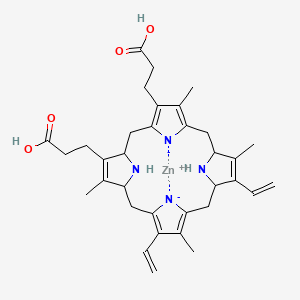
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane: is a chemical compound with the molecular formula C8H11F5O2 It is characterized by the presence of an oxetane ring, a three-membered cyclic ether, substituted with a methyl group and a pentafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane typically involves the reaction of 3-methyl-3-hydroxyoxetane with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial-scale purification methods may include crystallization and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The pentafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its fluorinated group enhances its stability and bioavailability, making it a valuable tool in medicinal chemistry for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced chemical resistance and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pentafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 3-Methyl-3-(2,2,3,3,3-trifluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-hexafluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-tetrafluoropropoxy)oxetane
Comparison: Compared to its analogs, 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane exhibits unique properties due to the presence of five fluorine atoms in the pentafluoropropoxy group. This results in higher chemical stability and enhanced reactivity in certain reactions. Its unique structure also contributes to its distinct applications in various fields.
Properties
CAS No. |
813460-60-5 |
|---|---|
Molecular Formula |
C7H9F5O2 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane |
InChI |
InChI=1S/C7H9F5O2/c1-5(2-13-3-5)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
OTROUVGPYCZIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide](/img/structure/B13411600.png)


![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)


![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)oxypropanoic acid](/img/structure/B13411644.png)



